2-Hydroxy Irinotecan is a derivative of Irinotecan, a semisynthetic compound derived from the alkaloid camptothecin, which is extracted from the plant Camptotheca acuminata. This compound is primarily classified as an anti-cancer agent due to its mechanism of inhibiting topoisomerase I, an enzyme critical for DNA replication. The active metabolite of Irinotecan, known as SN-38, is responsible for its therapeutic effects. 2-Hydroxy Irinotecan may be studied for its potential enhancements in solubility and efficacy compared to its parent compound.
Irinotecan was first approved for clinical use in Japan in 1994 and subsequently by the FDA in 1996 for treating colorectal cancer and other malignancies. It belongs to the class of topoisomerase inhibitors, specifically targeting topoisomerase I, which plays a crucial role in DNA unwinding during replication and transcription. The compound's empirical formula is C33H38N4O7, with a molecular weight of approximately 602.68 g/mol .
The synthesis of 2-Hydroxy Irinotecan typically involves several key steps:
The molecular structure of 2-Hydroxy Irinotecan can be represented as follows:
2-Hydroxy Irinotecan undergoes several significant chemical reactions:
The primary mechanism of action for 2-Hydroxy Irinotecan involves:
2-Hydroxy Irinotecan is primarily researched for its potential applications in oncology:
Irinotecan undergoes cytochrome P450 (CYP)-mediated oxidation to form 2-hydroxy metabolites, primarily via hepatic CYP3A4 and CYP3A5 isoforms. This biotransformation represents a competing pathway to carboxylesterase-mediated activation, generating metabolites with distinct pharmacological properties. The oxidation occurs at the bis-piperidine side chain, yielding 2-hydroxy irinotecan (2-OH-IRI) as a major oxidative metabolite alongside APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin) and NPC (7-ethyl-10-[4-amino-1-piperidino] carbonyloxycamptothecin) [3] [9] [10]. Unlike the active metabolite SN-38, 2-hydroxy derivatives exhibit significantly reduced topoisomerase I inhibition potency—approximately 100-fold lower than SN-38 in cytotoxicity assays [9] [10]. This pathway serves as a detoxification route, diverting irinotecan from activation to SN-38.
Table 1: Key Metabolites in Irinotecan Biotransformation
Metabolite | Enzymatic Pathway | Biological Activity | Primary Formation Site |
---|---|---|---|
SN-38 | Carboxylesterase (CES2) | Potent topoisomerase I inhibition | Liver, intestinal mucosa |
2-Hydroxy irinotecan | CYP3A4/5 oxidation | Minimal cytotoxic activity | Hepatocytes |
SN-38 glucuronide | UGT1A1 glucuronidation | Inactive (detoxified form) | Liver, enterocytes |
APC | CYP3A4 oxidation | Weak topoisomerase inhibition | Hepatocytes |
Human carboxylesterase 2 (hCE-2) is the primary enzyme responsible for irinotecan activation, exhibiting a 12.5-fold higher catalytic efficiency (Kcat/Km = 4.2 × 104 M-1s-1) than hCE-1. hCE-2 cleaves the carbamate bond to release SN-38, with tumor tissues expressing functional hCE-2 in 66% of malignancies (including colorectal, pancreatic, and lung cancers) [2] [5]. Butyrylcholinesterase (BChE) contributes to plasma activation, demonstrating 6-fold higher activity than CES isoforms at pharmacologically relevant concentrations (1–10 µM) [9] [10]. Tissue distribution studies reveal CES2 expression gradients influence SN-38 generation:
Table 2: Enzymatic Activation Parameters of Irinotecan
Enzyme | Km (µM) | Vmax (pmol/min/mg) | Tissue Localization | Activation Efficiency vs. hCE-2 |
---|---|---|---|---|
hCE-2 | 22.5 ± 3.1 | 5.2 ± 0.8 | Liver, intestine, tumors | 1.0 (reference) |
hCE-1 | 280.4 ± 45.6 | 1.0 ± 0.2 | Liver | 0.08 |
Butyrylcholinesterase | 38.2 ± 5.9 | 3.8 ± 0.5 | Plasma | 0.6 |
UGT1A1 is the dominant isoform glucuronidating SN-38 to SN-38G, but extrahepatic UGTs significantly modulate 2-hydroxy metabolite disposition. UGT1A7 (gastric) and UGT1A9 (hepatic) exhibit catalytic activity toward 2-hydroxy irinotecan, while UGT1A10 (intestinal) contributes to first-pass metabolism [1] [4] [7]. Polymorphisms in UGT1A1 (e.g., UGT1A128 allele) reduce glucuronidation capacity by 30–70%, indirectly elevating 2-hydroxy metabolite concentrations by shunting irinotecan toward oxidative pathways [1] [10]. Intestinal UGT1A1 expression is dynamically regulated by the TLR4/MyD88 pathway; irinotecan administration downregulates UGT1A1 transcription prior to diarrhea onset, increasing bioactive SN-38 bioavailability and initiating a cycle of metabolic dysregulation [7].
Principal Component Analysis (PCA) of irinotecan pharmacokinetics reveals distinct metabolic clustering:
Compartmental modeling demonstrates multi-phasic elimination:
Table 3: Pharmacokinetic Parameters of Irinotecan and Metabolites
Parameter | Irinotecan | SN-38 | 2-Hydroxy Irinotecan | APC |
---|---|---|---|---|
AUC0-24 (ng·h/mL) | 10,200 ± 3,270 | 314 ± 98 | 1,820 ± 510 | 2,450 ± 720 |
Cmax (ng/mL) | 1,660 ± 797 | 26.3 ± 8.4 | 185 ± 52 | 210 ± 60 |
t1/2 (hours) | 10.8 ± 2.6 | 10.6 ± 3.1 | 8.2 ± 1.9 | 9.5 ± 2.3 |
CL (L/h/m²) | 14.3 ± 6.0 | Not applicable | Not applicable | Not applicable |
Nonlinear mixed-effects modeling confirms dose-linear irinotecan pharmacokinetics (AUC ∝ dose, r = 0.88, p < 0.001), but SN-38 exposure increases subproportionally due to saturation of carboxylesterases at doses >250 mg/m² [8] [9]. Hepatic impairment reduces irinotecan clearance by 40–70% via downregulation of CES2 and CYP3A4, elevating 2-hydroxy metabolite half-life to 14.3 hours in cirrhotic patients [8].
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0